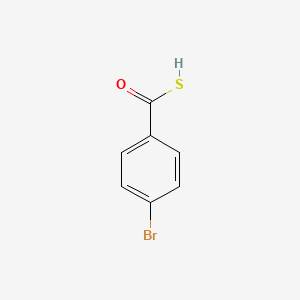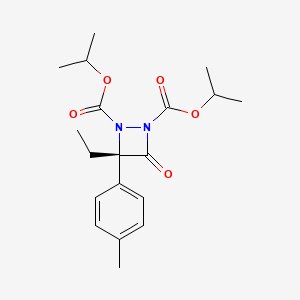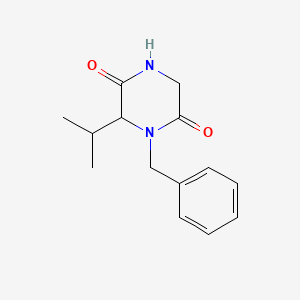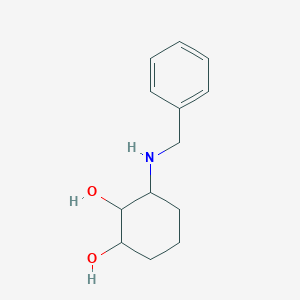
3-(Benzylamino)cyclohexane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylamino)cyclohexane-1,2-diol is an organic compound characterized by a cyclohexane ring substituted with a benzylamino group and two hydroxyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)cyclohexane-1,2-diol typically involves the reaction of cyclohexene oxide with benzylamine. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be catalyzed by acids or bases to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)cyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The benzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexane carboxylic acid.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
3-(Benzylamino)cyclohexane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)cyclohexane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The hydroxyl groups may also participate in these interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-diol: Lacks the benzylamino group, making it less versatile in terms of chemical reactivity.
Benzylamine: Lacks the cyclohexane ring and hydroxyl groups, limiting its applications compared to 3-(Benzylamino)cyclohexane-1,2-diol.
Uniqueness
This compound is unique due to the presence of both the benzylamino group and the hydroxyl groups on the cyclohexane ring
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-(benzylamino)cyclohexane-1,2-diol |
InChI |
InChI=1S/C13H19NO2/c15-12-8-4-7-11(13(12)16)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-16H,4,7-9H2 |
InChI Key |
XYMQEEPTILQKHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C(C1)O)O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


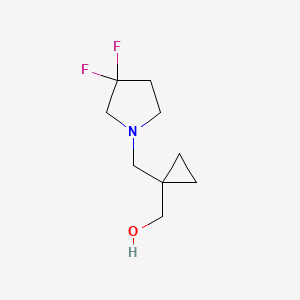
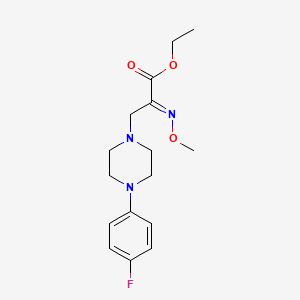
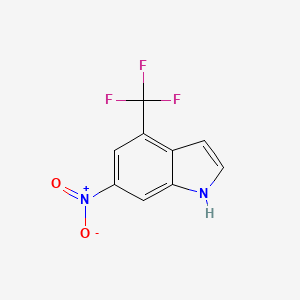
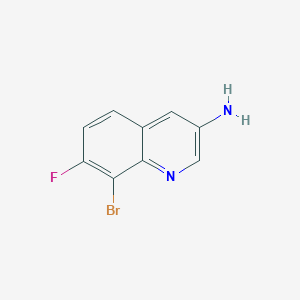
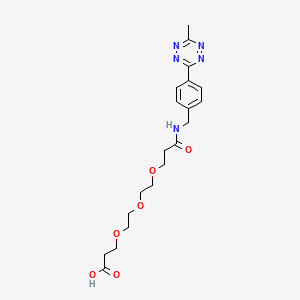

![1-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]benzimidazole](/img/structure/B14034809.png)
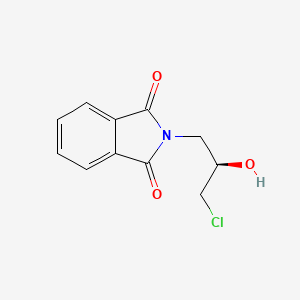
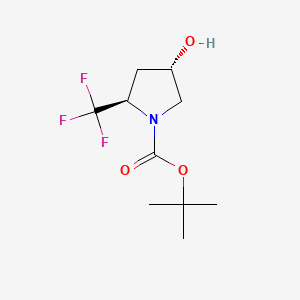
![1-Azaspiro[4.5]decan-8-one hydrochloride](/img/structure/B14034817.png)
![ethyl 4-(2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl)-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14034824.png)
